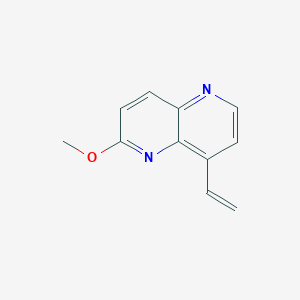

8-Ethenyl-2-methoxy-1,5-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

394223-07-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

8-ethenyl-2-methoxy-1,5-naphthyridine |

InChI |

InChI=1S/C11H10N2O/c1-3-8-6-7-12-9-4-5-10(14-2)13-11(8)9/h3-7H,1H2,2H3 |

InChI Key |

DACDXLNXHJKSJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)C=C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 8 Ethenyl 2 Methoxy 1,5 Naphthyridine

Reactivity of the 1,5-Naphthyridine (B1222797) Heterocyclic Core

The 1,5-naphthyridine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electronic nature dictates its susceptibility to various chemical transformations, including electrophilic and nucleophilic substitution, oxidation, reduction, and reactions at the nitrogen atoms. nih.govresearchgate.net

Electrophilic Substitution Reactions (SEAr) on the Naphthyridine Ring

Electrophilic aromatic substitution on the 1,5-naphthyridine ring is generally difficult due to the deactivating effect of the two nitrogen atoms, which lowers the electron density of the carbocyclic ring. nih.gov Reactions typically require harsh conditions, and the nitrogen atoms themselves are the most likely sites of initial electrophilic attack. While specific data on 8-Ethenyl-2-methoxy-1,5-naphthyridine is limited, the general reactivity of the parent heterocycle suggests that electrophilic attack on a ring carbon is uncommon. rsc.org For instance, electrophilic alkylation of naphthyridine derivatives is rare, with reactions often proceeding via alternative mechanisms under thermal conditions. rsc.org

The presence of the 2-methoxy group, an electron-donating group, would be expected to activate the ring towards electrophilic attack, particularly at the ortho and para positions. However, this activating effect must compete with the strong deactivating influence of the ring nitrogens.

Nucleophilic Substitution Reactions (SNAr) on Halo-Naphthyridine Intermediates

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 1,5-naphthyridine core. nih.gov These reactions are facilitated by the electron-deficient nature of the ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govlibretexts.org SNAr reactions are not performed on this compound directly but on halo-substituted precursors, which are crucial intermediates. nih.gov

Halo-1,5-naphthyridines are typically prepared from the corresponding hydroxy-1,5-naphthyridines (naphthyridinones) by treatment with reagents like phosphoryl halides (e.g., POCl₃). nih.govresearchgate.net The resulting halogen atom serves as a good leaving group, readily displaced by a variety of nucleophiles.

Key Transformations via SNAr:

Amination: Chloro- or bromo-naphthyridines react with ammonia or various amines to introduce amino groups onto the heterocyclic core. nih.gov Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also employed for this purpose. nih.gov

Alkoxylation and Hydroxylation: Reaction with alkoxides or hydroxides can replace a halogen with a methoxy (B1213986) or hydroxy group.

Phosphorylation: Nucleophilic substitution with reagents like potassium diphenylphosphanide can be used to introduce phosphorus-containing moieties. nih.gov

The positions most susceptible to nucleophilic attack are those ortho and para to the ring nitrogens (C2, C4, C6, C8), as these positions provide the best resonance stabilization for the anionic intermediate. libretexts.orgyoutube.com For a precursor like 8-bromo-2-methoxy-1,5-naphthyridine, a nucleophile could potentially substitute the bromine at the C8 position.

| Precursor | Nucleophile | Reaction Conditions | Product Type |

|---|---|---|---|

| 2,8-dichloro-1,5-naphthyridine | Ammonium Hydroxide (NH₄OH) | Sealed tube, 140 °C | Amino-naphthyridine |

| 8-bromo-2-methoxy-1,5-naphthyridine | Aryl Boronic Acids | Suzuki-Miyaura Coupling (Pd-catalyzed) | Aryl-naphthyridine |

| 2-chloro-1,5-naphthyridine | Sodium Azide (NaN₃) | Azidation followed by reduction | Amino-naphthyridine |

| Triflate/Tosyl-substituted 1,5-naphthyridine | Amines | Buchwald-Hartwig Amination (Pd-catalyzed) | Amino-naphthyridine |

Oxidation and Reduction Reactions of the Naphthyridine System

Oxidation: The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form N-oxides using peracids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov This transformation increases the reactivity of the ring, particularly facilitating nucleophilic substitution. For instance, treatment of 1,5-naphthyridine N-oxides with POCl₃ can lead to chlorination at the α-positions (C2, C6). nih.gov

Reduction: The 1,5-naphthyridine ring can be reduced to its tetrahydro derivative. nih.gov Catalytic hydrogenation is a common method for this transformation. For example, related 1,8-naphthyridine systems have been successfully hydrogenated using iridium catalysts with a hydrogen donor like indoline, yielding tetrahydro derivatives. nih.gov Similar strategies could potentially be applied to the 1,5-naphthyridine core. Asymmetric hydrogenation of substituted 1,5-naphthyridines using chiral ruthenium catalysts has also been reported to produce chiral decalin-type structures. researchgate.net

N-Alkylation and Related Transformations

The lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring makes them nucleophilic and susceptible to reaction with electrophiles such as alkyl halides. nih.gov This N-alkylation reaction typically results in the formation of quaternary 1,5-naphthyridinium salts. nih.gov The reaction is a common transformation for modifying the properties of the heterocyclic system. mdpi.com For example, alkyl halides like iodoethane or 2-bromoethanol react readily with 1,5-naphthyridines to yield the corresponding N-alkylated products. nih.gov In some cases, reductive alkylation using an aldehyde and a reducing agent like sodium cyanoborohydride can also be employed. mdpi.com

Reactions at the 8-Ethenyl Group

The ethenyl (vinyl) group at the C8 position is a versatile functional handle that can undergo a variety of addition reactions characteristic of alkenes.

Hydrogenation and Reduction of the Ethenyl Bond

The double bond of the 8-ethenyl group can be selectively reduced to an ethyl group without affecting the aromaticity of the naphthyridine core. This transformation is typically achieved through catalytic hydrogenation.

Common Hydrogenation Conditions:

Catalyst: Palladium on carbon (Pd/C) is a standard and effective catalyst for this type of reduction.

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas (H₂).

Solvent: Protic solvents like ethanol or methanol are commonly used.

This reaction converts this compound into 8-Ethyl-2-methoxy-1,5-naphthyridine. The conditions can be controlled to ensure the selective reduction of the vinyl group while preserving the heterocyclic ring system.

| Parameter | Typical Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C, 5-10%) | To facilitate the addition of hydrogen across the double bond. |

| Hydrogen Source | H₂ gas (1 atm to higher pressures) | The reducing agent that saturates the double bond. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | To dissolve the substrate and facilitate the reaction. |

| Temperature | Room Temperature | Mild conditions are often sufficient for this selective reduction. |

Addition Reactions Across the Double Bond (e.g., Halogenation, Hydroboration-Oxidation)

The ethenyl (vinyl) group at the 8-position of this compound is susceptible to a variety of addition reactions, a characteristic feature of carbon-carbon double bonds. These reactions provide a pathway to introduce new functional groups and extend the molecular complexity of the naphthyridine scaffold.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via an electrophilic addition mechanism. This would result in the formation of a dihaloalkane derivative. The reaction likely proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack of the halide ion.

Hydroboration-Oxidation: This two-step reaction sequence offers a route to the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), to the ethenyl group. The subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in the presence of a base affords the corresponding alcohol. This transformation is valuable for introducing a hydroxyl group at the terminal position of the side chain.

A hypothetical representation of these addition reactions is presented in the table below.

Table 1: Hypothetical Addition Reactions of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br₂ in CCl₄ | 8-(1,2-dibromoethyl)-2-methoxy-1,5-naphthyridine |

Cross-Coupling Reactions Involving the Ethenyl Moiety

The ethenyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules.

Heck Reaction: The Heck reaction involves the coupling of the vinyl group with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a substituted stilbene-like derivative, extending the conjugation of the aromatic system.

Suzuki Coupling: While less common for vinyl groups as the coupling partner compared to vinylboronates, under specific conditions, the ethenyl moiety could potentially undergo Suzuki coupling. More commonly, the 1,5-naphthyridine core itself can be functionalized with a leaving group (like a halogen) and then coupled with a vinylboronic acid or ester to introduce the ethenyl group. Conversely, if the ethenyl group were converted to a vinylboronate, it could readily participate in Suzuki couplings with various aryl or heteroaryl halides. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide. To utilize the ethenyl group in a Sonogashira-type reaction, it would first need to be converted to a vinyl halide.

The following table illustrates potential cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of this compound Derivatives

| Reaction Name | Reactants | Catalyst/Base | Product |

|---|---|---|---|

| Heck Reaction | This compound + Aryl halide | Pd(OAc)₂, PPh₃, Et₃N | 2-Methoxy-8-(2-aryl-ethenyl)-1,5-naphthyridine |

| Suzuki Coupling | 8-Bromo-2-methoxy-1,5-naphthyridine + Vinylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound |

Polymerization Reactions of the Ethenyl Group

The presence of the ethenyl group suggests that this compound could act as a monomer in polymerization reactions. The reactivity of the vinyl group allows for the formation of long polymer chains, leading to materials with potentially interesting optical and electronic properties derived from the incorporated naphthyridine units.

Radical Polymerization: Free-radical polymerization is a common method for polymerizing vinyl monomers. This can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer would feature a polyethylene backbone with pendant 2-methoxy-1,5-naphthyridin-8-yl groups.

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be employed to achieve better control over the polymer's molecular weight, architecture, and dispersity.

The potential for polymerization opens avenues for the development of novel functional polymers.

Transformations of the 2-Methoxy Substituent

The 2-methoxy group on the 1,5-naphthyridine ring is a key functional handle that can be modified to introduce other functionalities, thereby altering the electronic properties and biological activity of the molecule.

Demethylation Reactions to Hydroxyl Functionality

The conversion of the methoxy group to a hydroxyl group is a common transformation in organic synthesis. chem-station.com This demethylation can be achieved using various reagents.

Boron Tribromide (BBr₃): BBr₃ is a powerful and widely used reagent for the cleavage of aryl methyl ethers. chem-station.com The reaction typically proceeds at low temperatures and results in the formation of the corresponding 2-hydroxy-1,5-naphthyridine derivative. chem-station.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used for demethylation, often at elevated temperatures. chem-station.com

Aluminum Chloride (AlCl₃): In some cases, Lewis acids like aluminum chloride can effect the cleavage of methoxy groups. ias.ac.in

The resulting hydroxyl group can then participate in a range of further reactions.

Functional Group Interconversion Strategies

The 2-methoxy group can be a precursor to a variety of other functional groups through nucleophilic aromatic substitution (SNAr) reactions, typically after conversion of the methoxy group to a better leaving group, or by direct displacement if the ring is sufficiently activated. However, direct displacement of a methoxy group is generally difficult. A more common strategy involves the synthesis of a 2-chloro-1,5-naphthyridine intermediate, which can then be reacted with various nucleophiles.

For instance, treatment of a 2-chloro-1,5-naphthyridine with sodium methoxide yields the 2-methoxy derivative. nih.gov Conversely, the 2-methoxy group could potentially be converted to a triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Modification of Side Chains and Further Functionalization

Beyond the reactions of the ethenyl and methoxy groups, further functionalization of the molecule can be achieved through modifications of the side chains that are introduced. For example, the hydroxyl group generated from the hydroboration-oxidation of the ethenyl group can be further derivatized.

Esterification/Etherification: The primary alcohol can be converted to esters or ethers through standard synthetic methods.

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization, such as reductive amination or amide bond formation.

These modifications allow for the systematic exploration of the structure-activity relationship of this compound derivatives in various applications.

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for 8-Ethenyl-2-methoxy-1,5-naphthyridine is not widely available in published literature, a theoretical analysis based on the constituent functional groups and related naphthyridine structures allows for the prediction of its NMR spectra.

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the naphthyridine core would appear in the downfield region, typically between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atoms and the methoxy (B1213986) and ethenyl substituents. The protons of the ethenyl (vinyl) group would present a characteristic AXM spin system, consisting of a doublet of doublets for the proton on the carbon attached to the naphthyridine ring, and two distinct signals for the terminal vinyl protons. The methoxy group would give rise to a sharp singlet, typically in the range of δ 3.8-4.2 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Naphthyridine-H | 7.0 - 9.0 | d, dd | ortho, meta, para |

| Ethenyl-H (α) | 6.5 - 7.5 | dd | J(trans) = 15-18, J(cis) = 10-12 |

| Ethenyl-H (β, cis) | 5.5 - 6.0 | d | J(cis) = 10-12 |

| Ethenyl-H (β, trans) | 5.0 - 5.5 | d | J(trans) = 15-18 |

| Methoxy-H | 3.8 - 4.2 | s | N/A |

Note: The predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the 1,5-naphthyridine (B1222797) ring are expected to resonate in the aromatic region of the spectrum, generally between δ 110 and 160 ppm. The carbon attached to the methoxy group would be significantly deshielded. The carbons of the ethenyl group would appear in the olefinic region (δ 100-140 ppm), and the methoxy carbon would be observed as a single peak in the upfield region, typically around δ 50-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthyridine-C (Aromatic) | 110 - 160 |

| Naphthyridine-C-O | 155 - 165 |

| Ethenyl-C (α) | 130 - 140 |

| Ethenyl-C (β) | 110 - 120 |

| Methoxy-C | 50 - 60 |

Note: The predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the naphthyridine ring and the ethenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the ethenyl and methoxy groups and the naphthyridine core, as well as for assigning the quaternary carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₁₁H₁₀N₂O), the molecular weight is 186.21 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The ethenyl group might also undergo fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Aromatic/Ethenyl) | 3000 - 3100 | Stretching |

| C-H (Aliphatic - Methoxy) | 2850 - 3000 | Stretching |

| C=C (Aromatic/Ethenyl) | 1500 - 1650 | Stretching |

| C-N (Naphthyridine) | 1300 - 1400 | Stretching |

| C-O (Methoxy) | 1000 - 1300 | Stretching |

| C-H (Ethenyl) | 900 - 1000 | Out-of-plane bending |

Note: The predicted values are based on characteristic absorption frequencies for the respective functional groups.

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic and electronic level. For a molecule like this compound, theoretical studies can provide invaluable insights into its intrinsic properties, complementing and guiding experimental research.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

A hypothetical FMO analysis of this compound would likely reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the methoxy and ethenyl groups, as well as the π-system of the naphthyridine core. The LUMO, conversely, would be anticipated to be distributed over the electron-deficient sites of the aromatic rings.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Expected Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap (ΔE) | Value not available |

Note: Specific energy values are not available from the searched literature and would require dedicated quantum chemical calculations.

Charge Distribution Calculations

Understanding the charge distribution within a molecule is crucial for predicting its electrostatic interactions and reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate the partial atomic charges.

For this compound, charge distribution calculations would likely indicate that the nitrogen atoms of the naphthyridine ring and the oxygen atom of the methoxy group carry negative partial charges due to their high electronegativity. The hydrogen atoms and the carbon atoms bonded to these heteroatoms would exhibit positive partial charges. The resulting molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), DFT calculations can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic energies.

A DFT study of this compound would provide a detailed picture of its three-dimensional structure and the spatial distribution of its electron density. This information is foundational for understanding its spectroscopic properties and chemical behavior.

Mechanistic Investigations via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational modeling could be used to investigate various potential reactions, such as electrophilic additions to the ethenyl group or nucleophilic substitutions on the naphthyridine ring. These studies would provide a theoretical basis for predicting the feasibility and selectivity of different chemical transformations, thereby guiding synthetic efforts.

Applications of 8 Ethenyl 2 Methoxy 1,5 Naphthyridine in Advanced Chemical Sciences

Role as a Synthetic Tool in Organic Chemistry

The bifunctional nature of 8-ethenyl-2-methoxy-1,5-naphthyridine, possessing both an electron-rich aromatic system and reactive peripheral groups, makes it a valuable precursor and building block in the synthesis of more elaborate molecular structures.

Precursor for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the ethenyl and methoxy (B1213986) groups on the 1,5-naphthyridine (B1222797) core allows for its use as a starting material in the construction of complex, fused heterocyclic systems. The ethenyl group is a particularly versatile handle for a variety of carbon-carbon bond-forming reactions. For instance, it can readily participate in cycloaddition reactions, such as the Diels-Alder reaction, to build new six-membered rings onto the naphthyridine framework.

Furthermore, the 2-methoxy group can be transformed to open up additional synthetic pathways. It can be demethylated to the corresponding hydroxynaphthyridine, which can then be used in cyclization reactions or as a handle for introducing other functionalities. nih.gov Synthetic strategies often involve the initial construction of a substituted 1,5-naphthyridine core, which is then elaborated upon. nih.gov The presence of these two distinct functional groups on the same scaffold allows for sequential and regioselective modifications, paving the way for the synthesis of polycyclic structures with potential applications in materials science and medicinal chemistry. encyclopedia.pub

Building Block for Diverse Molecular Architectures

As a building block, this compound offers a rigid, planar scaffold that can be incorporated into larger, more diverse molecular architectures. The ethenyl group provides a point of extension, enabling the molecule to be tethered to other molecular fragments, polymers, or surfaces through reactions like Heck coupling or olefin metathesis. nih.gov This capability is crucial for developing materials with specific electronic or optical properties.

The 1,5-naphthyridine unit itself imparts specific geometric and electronic characteristics to the larger molecule. Its structure is well-defined, and the nitrogen atoms influence its electronic properties and potential for non-covalent interactions. Synthetic methods such as cross-coupling reactions are frequently employed to integrate the naphthyridine core into more extensive systems. nih.gov The ability to functionalize the molecule at both the 2- and 8-positions allows for the creation of dissymmetric molecules, which is a key aspect in the design of functional materials and chiral ligands.

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Potential Synthetic Transformations | Application |

|---|---|---|---|

| Ethenyl (Vinyl) | 8 | Heck Coupling, Suzuki Coupling, Diels-Alder, Olefin Metathesis, Polymerization | Elaboration of carbon skeleton, formation of fused rings, polymer synthesis |

| Methoxy | 2 | O-Demethylation to Hydroxyl, Nucleophilic Aromatic Substitution (SNAr) | Introduction of new functional groups, modification of electronic properties |

| Naphthyridine Core | - | N-Alkylation, Metal-Directed C-H Functionalization | Modification of solubility and electronic properties, introduction of substituents |

Applications in Coordination Chemistry

The arrangement of the two nitrogen atoms in the 1,5-naphthyridine core dictates its behavior in coordination chemistry, making it a unique linker for constructing multinuclear metal complexes.

Design and Synthesis of Naphthyridine-Based Ligands

The 1,5-naphthyridine scaffold is a fundamental component in the design of bridging ligands. acs.orgresearchgate.net Due to the divergent orientation of the nitrogen lone pairs, it cannot chelate a single metal ion. Instead, it is ideally suited to bridge two separate metal centers, acting as a rigid spacer that can mediate electronic communication between them. nih.gov

The ethenyl and methoxy substituents on this compound allow for the fine-tuning of the ligand's electronic properties. These groups can be modified to create a family of related ligands with systematically varied steric and electronic characteristics. For example, the methoxy group is electron-donating, which increases the electron density on the naphthyridine ring and enhances the coordinating ability of the nitrogen atoms. Synthetic strategies like Stille coupling and Friedländer condensation are used to elaborate the 1,5-naphthyridine core into more complex bidentate and tridentate ligands. acs.orgresearchgate.net

Formation of Metal Complexes with Transition Metals (e.g., Ruthenium, Rhodium, Palladium)

Ligands based on the 1,5-naphthyridine framework readily form complexes with a variety of transition metals, including ruthenium, rhodium, and palladium. nih.govnih.gov Given its bridging nature, dinuclear complexes are commonly formed, where two metal centers are linked by one or more 1,5-naphthyridine ligands. nih.gov

Ruthenium: Dinuclear ruthenium complexes have been synthesized using 1,5-naphthyridine-based bridging ligands. acs.orgresearchgate.net These complexes are of interest for their photophysical and electrochemical properties, where the naphthyridine bridge can facilitate communication between the two metal centers. researchgate.net Fused 1,5-naphthyridine ligands have also been incorporated into ruthenium complexes for applications in catalysis. nih.gov

Rhodium: Rhodium complexes incorporating 1,5-naphthyridine units have been prepared, often by reacting a deprotonated, functionalized naphthyridine ligand with a rhodium precursor. nih.gov These complexes have been explored for various applications, including their potential as antitumor agents and catalysts. nih.govresearchgate.net

Palladium: Palladium readily forms both mononuclear and dinuclear complexes with 1,5-naphthyridine. nih.govnih.gov In a mononuclear complex, the ligand coordinates through only one of its nitrogen atoms. nih.gov Dinuclear complexes can feature a bridging 1,5-naphthyridine ligand connecting two palladium centers. researchgate.net These palladium complexes are particularly relevant for their catalytic applications. flinders.edu.au

Exploration of Catalytic Properties of Naphthyridine-Metal Complexes

The unique structural and electronic features of 1,5-naphthyridine-metal complexes have led to the exploration of their catalytic properties. The ability to support two metal centers in close proximity can lead to cooperative effects and novel reactivity.

Ruthenium Complexes: Ruthenium complexes are known for their versatile catalytic activity, particularly in oxidation and hydrogenation reactions. rsc.orgbeilstein-journals.org Naphthyridine-containing ruthenium complexes have been investigated as catalysts for reactions such as the oxidation of alcohols. rsc.org

Rhodium Complexes: Rhodium catalysts are widely used in organic synthesis for reactions like hydrogenation, hydroformylation, and C-C bond formation. nih.govresearchgate.net Rhodium complexes featuring naphthyridine-based ligands have been applied in processes such as [2+2+2] cycloaddition reactions. mdpi.com

Palladium Complexes: Palladium is a cornerstone of modern cross-coupling catalysis. researchgate.net Palladium complexes bearing 1,5-naphthyridine ligands have been examined as catalysts for Suzuki-Miyaura and Kumada-Corriu coupling reactions. researchgate.net The ligand can influence the stability and activity of the palladium catalyst, and the bimetallic nature of some complexes may offer advantages in certain catalytic cycles.

Table 2: Coordination and Catalytic Profile of 1,5-Naphthyridine Complexes

| Transition Metal | Typical Complex Type | Explored Catalytic Applications |

|---|---|---|

| Ruthenium (Ru) | Mono- and Dinuclear Heteroleptic Complexes acs.orgresearchgate.net | Oxidation of Alcohols, Hydrogen Transfer Reactions rsc.orgbeilstein-journals.org |

| Rhodium (Rh) | Dinuclear and Half-Sandwich Complexes nih.govmdpi.com | [2+2+2] Cycloadditions, Hydrogenation researchgate.netmdpi.com |

| Palladium (Pd) | Mononuclear and Dinuclear Bridging Complexes nih.govresearchgate.net | Suzuki-Miyaura, Kumada-Corriu, and Heck Cross-Coupling Reactions nih.govresearchgate.net |

Potential in Materials Science

The unique π-electron system and nitrogen heteroatoms of the 1,5-naphthyridine core impart favorable electronic and photophysical properties, making it an attractive candidate for various applications in materials science.

Development of Organic Semiconductor Materials

The 1,5-naphthyridine framework is being actively investigated for the creation of novel organic semiconductor materials. These materials are the foundation of next-generation flexible and lightweight electronic devices.

A series of 4,8-substituted 1,5-naphthyridines have been synthesized and characterized as multifunctional organic semiconductor materials. rsc.orgresearchgate.net These compounds exhibit thermal robustness with high phase transition temperatures, a crucial property for device stability. rsc.orgresearchgate.net Quantum chemical calculations have shown that these derivatives possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, suggesting their suitability as electron-transport materials. rsc.orgresearchgate.net

Furthermore, researchers have developed n-type small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core. rsc.org One such molecule, NTDT-DCV, which features a dicyanovinyl terminal group and a thiophene (B33073) bridging group, demonstrated promising electron mobility. rsc.org The planar structure and low reorganization energy of this compound contribute to its efficient charge transport properties. rsc.org

Integration into Organic Electronic (OE) Devices

The promising semiconductor properties of 1,5-naphthyridine derivatives make them suitable for integration into various organic electronic (OE) devices. Their function can range from active charge-transporting layers to luminescent materials in organic light-emitting diodes (OLEDs).

The aforementioned 4,8-substituted 1,5-naphthyridines have been proposed as promising blue-emitting or blue-green-emitting materials for the development of high-efficiency OLEDs. rsc.orgresearchgate.net These materials exhibit fluorescence in both solution and the solid state. rsc.orgresearchgate.net Their estimated electron affinities and ionization potentials also suggest they can serve as excellent hole-injecting and hole-transporting materials in OLEDs. rsc.orgresearchgate.net

In the realm of organic thin-film transistors (OFETs), the 1,5-naphthyridine-2,6-dione-based molecule, NTDT-DCV, has shown a high maximum electron mobility of 0.14 cm² V⁻¹ s⁻¹. rsc.org This performance highlights the potential of the 1,5-naphthyridine core in developing high-performance switching and amplification components for organic integrated circuits. rsc.org

| Compound Family | Device Application | Key Properties |

| 4,8-Substituted 1,5-Naphthyridines | OLEDs | Blue/Blue-Green Emission, Good Electron/Hole Transport |

| 1,5-Naphthyridine-2,6-dione Derivatives | OFETs | High Electron Mobility (up to 0.14 cm² V⁻¹ s⁻¹) |

Applications in Organic Photovoltaics (OPV) and Organic Photodetectors (OPD)

The tunable electronic properties of 1,5-naphthyridine derivatives make them attractive for applications in organic photovoltaics (OPV) and organic photodetectors (OPD). A patent has been filed for novel compounds containing 2,6-disubstituted- rsc.orgnih.govnaphthyridine or 1,6-disubstituted-1H- rsc.orgnih.govnaphthyridine-2-one units for use as organic semiconductors in OPV and OPD devices. google.com The goal is to develop materials that are easy to synthesize, highly stable, and possess a low bandgap to maximize the absorption of the solar spectrum. google.com

The development of such materials is crucial for creating low-cost, flexible, and large-area solar cells and light sensors. While specific performance data for this compound in these applications is not available, the broader research on the 1,5-naphthyridine scaffold indicates a promising future in this domain.

Exploration as Molecular Switches

The concept of using molecules as switches is a cornerstone of molecular electronics. The rigid structure of the 1,5-naphthyridine core, combined with the potential to introduce photo- or electro-active functional groups, suggests its potential for the design of molecular switches.

A review on fused 1,5-naphthyridines highlights a study on a ruthenium complex containing an NADH model ligand that demonstrates different reactivity in organic hydride transfer reactions based on the choice of a base (acetate vs. trifluoroacetate). nih.gov While not a direct example of a molecular switch, this demonstrates how the chemical environment can modulate the electronic behavior of a system containing a 1,5-naphthyridine-related structure, a key principle in the design of molecular switches. Further research into the photochromic or electrochromic properties of specifically designed 1,5-naphthyridine derivatives could lead to the development of novel molecular switching systems.

Other Emerging Research Areas in Chemical Science

Beyond materials science, the 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives being investigated for a wide range of biological activities. nih.gov Research has explored their potential as antileishmanial, anticancer, and antibacterial agents. nih.govnih.govmdpi.com The synthetic versatility of the 1,5-naphthyridine system allows for the creation of diverse molecular architectures, including fused heterocyclic systems, which continue to be a fertile ground for the discovery of new bioactive compounds and functional materials. nih.govnih.govmdpi.com The development of efficient synthetic protocols, such as Suzuki and Buchwald-Hartwig cross-coupling reactions, has further expanded the accessible chemical space for 1,5-naphthyridine derivatives. rsc.orgnih.gov

Q & A

Q. What parameters are critical for scaling up synthesis in academic labs?

- Methodological Answer :

- Continuous Flow Reactors : Improve yield (≥80%) and reduce reaction time for cyclization steps .

- Catalyst Loading : Optimize Pd concentration (0.5–2 mol%) to balance cost and efficiency in cross-coupling .

- Purification : Use automated flash chromatography (C18 silica) for high-throughput isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.